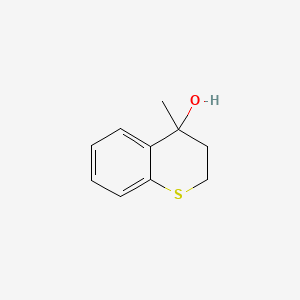

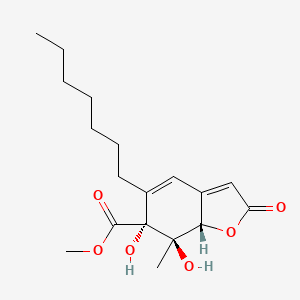

![molecular formula C6H10O3 B590605 Mevalonolactone, RS-, [5-3H] CAS No. 125441-02-3](/img/structure/B590605.png)

Mevalonolactone, RS-, [5-3H]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mevalonolactone, RS-, [5-3H] is a product used for research purposes . It is a lactone that is known as a monomer for ring-opening polymerizations . The molecular formula is C6H8O3T2 and the molecular weight is 134.16 . It is stored at -20°C in its original solvent and at its original concentration .

Synthesis Analysis

The synthesis of Mevalonolactone, RS-, [5-3H] involves radical polymerization . The conversion of mevalonolactone to a salt of the acid can be accomplished by titrating a warm solution of the lactone with the appropriate base until the pH remains steady . Sodium borohydride reduction of 3-hydroxy-3-methylpentane-1,5-dioic acid anhydride (2) is a better method for obtaining (R,S)-mevalonolactone .Molecular Structure Analysis

The molecular structure of Mevalonolactone, RS-, [5-3H] is C6H8O3T2 . The structure can also be represented as HO CH3 H3 O O .Chemical Reactions Analysis

The chemical reactions involving Mevalonolactone, RS-, [5-3H] include its conversion to a salt of the acid by titration of a warm solution of the lactone with the appropriate base . The rate of decomposition is initially 1% for three months from the date of purification .Physical And Chemical Properties Analysis

Mevalonolactone, RS-, [5-3H] is stored at -20°C in its original solvent and at its original concentration . Its specific activity range is 20-40 Ci/mmol (740-1480 GBq/mmol) . The flash point is 16°C .科学的研究の応用

Synthesis and Stereoselective Reactions :

- RS-Mevalonolactone has been used in the synthesis of isotopically labeled compounds, such as 5-[18O]mevalonolactone, which is useful in studying biochemical pathways and reactions (Cornforth & Gray, 1975).

- It has also been involved in studies analyzing the stereochemistry of reactions catalyzed by enzymes like mevaldate reductase, contributing to understanding enzyme mechanisms and substrate specificity (Ngan & Popják, 1975).

Role in Biosynthesis and Metabolic Pathways :

- Research has demonstrated that RS-Mevalonolactone can be converted into sterols and fatty acids, highlighting its role in cholesterol metabolism and enzyme activity regulation (Edwards et al., 1977).

- Studies have also shown its incorporation into various biochemical molecules like delta 2-isopentenyl tRNA in human cells, indicating its importance in multiple metabolic pathways (Faust et al., 1980).

Application in Biosynthesis Studies :

- RS-Mevalonolactone has been used to study the biosynthesis of hormones like juvenile hormone in insects, providing insights into the regulation of developmental and physiological processes in these organisms (Piulachs & Couillaud, 1992).

- It has also been applied in the study of pheromone biosynthesis in insects, elucidating the biochemical pathways involved in pheromone production (Tillman et al., 1998).

Role in Neurobiology :

- Research involving RS-Mevalonolactone has contributed to the understanding of neurosteroid biosynthesis, such as the production of pregnenolone and progesterone in rat glial cells, shedding light on the role of steroids in the brain (Jung-Testas et al., 1989).

Pharmacological Studies :

- Studies have investigated the effects of statins, inhibitors of cholesterol synthesis, on brain endothelial cells and experimental autoimmune encephalomyelitis, showing that supplementation with mevalonolactone can modulate these effects, indicating its potential role in therapeutic strategies for neuroinflammatory diseases (Greenwood et al., 2003).

Safety and Hazards

将来の方向性

The future directions of Mevalonolactone, RS-, [5-3H] research could involve its use in the development of novel photoinitiating systems, 3D printing, and polymerization-induced self-assembly (PISA) . It is also important to note that the stability of Mevalonolactone, RS-, [5-3H] is nonlinear and not correlated to isotope half-life .

特性

IUPAC Name |

4-hydroxy-4-methyl-5,5-ditritiooxan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2T2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-BMCFWTDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1(COC(=O)CC1(C)O)[3H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745474 |

Source

|

| Record name | 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125441-02-3 |

Source

|

| Record name | 4-Hydroxy-4-methyl(5,5-~3~H_2_)oxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

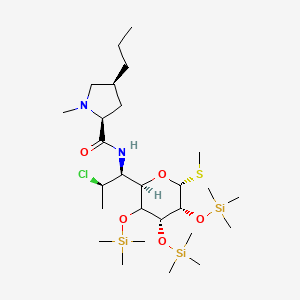

![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)

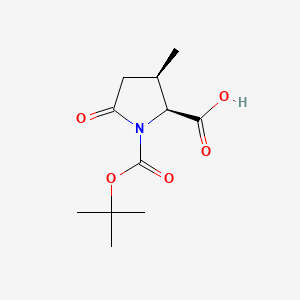

![4-[(2-Fluorophenyl)methyl]-N-(3-pyridin-4-yl-1H-indazol-5-yl)thiomorpholine-2-carboxamide](/img/structure/B590535.png)

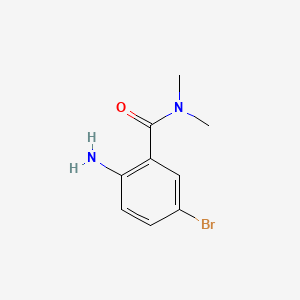

![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)